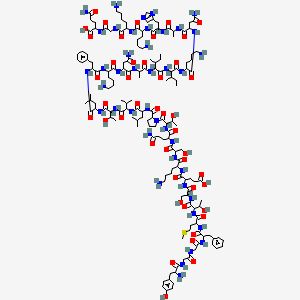

beta-Endorphin (bovine, camel, mouse)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La β-Endorfin es un neuropéptido opioide endógeno y una hormona peptídica producida en ciertas neuronas dentro del sistema nervioso central y el sistema nervioso periférico. Es una de las tres endorfinas producidas en los humanos, las otras son la α-endorfin y la γ-endorfin . La β-Endorfin es conocida por sus potentes propiedades analgésicas y juega un papel significativo en la modulación del dolor y la respuesta al estrés.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La β-Endorfin se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso implica los siguientes pasos:

Unión del primer aminoácido: a una resina sólida.

Desprotección: del grupo alfa-amino del aminoácido.

Acoplamiento: del siguiente aminoácido utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) o hexafluorofosfato de benzotriazol-1-iloxitris(dimetilamino)fosfonio (BOP).

Repetición: de los pasos de desprotección y acoplamiento hasta que se obtiene la secuencia peptídica deseada.

Escisión: del péptido de la resina y eliminación de los grupos protectores de la cadena lateral utilizando un reactivo como ácido trifluoroacético (TFA).

Métodos de Producción Industrial

La producción industrial de β-Endorfin implica la tecnología de ADN recombinante. El gen que codifica la β-Endorfin se inserta en un vector de expresión, que luego se introduce en un organismo huésped como Escherichia coli o levadura. El organismo huésped produce el péptido, que luego se purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de Reacciones

La β-Endorfin experimenta varias reacciones químicas, incluidas:

Oxidación: La β-Endorfin se puede oxidar mediante especies reactivas de oxígeno, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: La reducción de los enlaces disulfuro se puede lograr utilizando agentes reductores como ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Los residuos de aminoácidos en la β-Endorfin se pueden sustituir por otros aminoácidos mediante mutagénesis dirigida al sitio.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otras especies reactivas de oxígeno.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Mutagénesis dirigida al sitio utilizando cebadores de oligonucleótidos y ADN polimerasa.

Principales Productos Formados

Oxidación: Formación de enlaces disulfuro.

Reducción: Escisión de enlaces disulfuro.

Sustitución: Péptidos mutantes con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

La β-Endorfin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la modulación del dolor, la respuesta al estrés y la regulación del sistema inmunitario.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el manejo del dolor, la depresión y los trastornos inmunitarios.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y como estándar en la investigación de péptidos.

Mecanismo De Acción

La β-Endorfin ejerce sus efectos principalmente al unirse a los receptores opioides en los sistemas nervioso central y periférico. La unión de la β-Endorfin a estos receptores inhibe la liberación de neurotransmisores, lo que lleva a una percepción reducida del dolor. Los objetivos moleculares incluyen los receptores μ-opioides, que están involucrados en los efectos analgésicos de la β-Endorfin .

Comparación Con Compuestos Similares

La β-Endorfin se compara con otros péptidos opioides endógenos como la α-endorfin, la γ-endorfin, las encefalinas y las dinorfinas. Si bien todos estos péptidos interactúan con los receptores opioides, la β-Endorfin es única en su alta afinidad por los receptores μ-opioides y sus potentes efectos analgésicos .

Compuestos Similares

- α-Endorfin

- γ-Endorfin

- Encefalinas

- Dinorfinas

La β-Endorfin destaca por sus fuertes propiedades analgésicas y su papel significativo en la respuesta del cuerpo al estrés y al dolor.

Propiedades

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALISCIMNBRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H250N42O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B12306850.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)

![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)

![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)

![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)